C13H11Cl3N4OS Versus 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine: Structural Differentiation Confirmed by Molecular Weight and Substitution Pattern
C13H11Cl3N4OS is distinguished from the simpler piperazine-thienopyrimidine intermediate 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 373356-48-0) by the presence of the trichloropropenone functional group attached to the piperazine nitrogen . This substitution adds substantial molecular complexity and provides an electrophilic center absent in the unsubstituted intermediate. For researchers requiring this specific functional handle for downstream conjugation or structure-activity relationship studies, substitution with the intermediate would fundamentally alter experimental outcomes .
| Evidence Dimension | Molecular weight and functional group composition |
|---|---|
| Target Compound Data | MW = 377.68 g/mol; contains trichloropropenone group (C3HCl3O) attached to piperazine nitrogen |
| Comparator Or Baseline | 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine: MW = 220.29 g/mol; lacks trichloropropenone substitution |
| Quantified Difference | ΔMW = 157.39 g/mol; presence versus absence of electrophilic α,β-unsaturated trichloroketone moiety |
| Conditions | Calculated molecular weight comparison based on molecular formulas: C13H11Cl3N4OS versus C10H12N4S |
Why This Matters
This differentiation is procurement-critical for research programs requiring the electrophilic trichloropropenone handle for specific chemical transformations or biological target interactions.
